molecular formula C11H13ClO2 B15242554 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one

1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one

Cat. No.: B15242554
M. Wt: 212.67 g/mol
InChI Key: FCKVCSFHLXCKIT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is a substituted aromatic ketone characterized by a hydroxyl group at position 2, a chlorine atom at position 5, and a methyl group at position 3 on the benzene ring. The ketone moiety is a 2-methylpropan-1-one group, which introduces steric bulk compared to simpler ketones like ethanone. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.5 g/mol. The compound’s structure enables hydrogen bonding via the hydroxyl group, which may influence its crystallization behavior and solubility .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(5-chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C11H13ClO2/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,14H,1-3H3

InChI Key

FCKVCSFHLXCKIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)C(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one typically involves the reaction of 5-chloro-2-hydroxy-3-methylbenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amino or alkoxy derivatives.

Scientific Research Applications

1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups, such as the hydroxyl and chloro groups, plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Chlorine and Hydroxy/Methoxy Substitution

  • Target Compound: The 5-chloro-2-hydroxy-3-methylphenyl group facilitates hydrogen bonding, likely increasing melting points and reducing solubility in non-polar solvents .
  • 1-(5-Chloro-2-methoxyphenyl)propan-1-one (C₁₀H₁₁ClO₂): Replacing the hydroxyl group with methoxy eliminates hydrogen bonding, enhancing lipophilicity and solubility in organic solvents .
  • 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (C₁₀H₈ClF₃O₂): The trifluoromethyl group introduces strong electronegativity, improving metabolic stability and altering reactivity compared to non-fluorinated analogs .

Heterocyclic vs. Benzene Rings

Variations in the Ketone Side Chain

  • Target Compound : The 2-methylpropan-1-one group adds steric bulk, which may hinder intermolecular interactions or reduce reaction rates compared to smaller ketones.

Physicochemical Properties and Functional Group Impact

Hydrogen bonding in the target compound and its ethanone analog () likely results in higher melting points than methoxy or thiophene derivatives. The trifluoromethyl group in ’s compound enhances thermal stability and electronegativity, while thiophene-based analogs () exhibit distinct electronic profiles due to sulfur’s electron-rich nature.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reference
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one C₁₁H₁₃ClO₂ 212.5 5-Cl, 2-OH, 3-CH₃, 2-methylpropanone Hydroxy, chloro, methyl, ketone
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one C₉H₉ClO₂ 184.62 5-Cl, 2-OH, 3-CH₃, ethanone Hydroxy, chloro, methyl, ketone
1-(5-Chloro-2-methoxyphenyl)propan-1-one C₁₀H₁₁ClO₂ 198.65 5-Cl, 2-OCH₃, propanone Methoxy, chloro, ketone
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₀H₈ClF₃O₂ 264.62 5-Cl, 2-OCH₃, trifluoropropanone Methoxy, chloro, trifluoromethyl, ketone
1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one C₇H₇ClOS 174.64 5-Cl thiophene, 2-methylpropanone Thiophene, chloro, methyl, ketone

Research Findings and Implications

  • Hydrogen Bonding : The hydroxyl group in the target compound promotes strong intermolecular interactions, as seen in Etter’s graph set analysis of hydrogen-bonded networks . This contrasts with methoxy derivatives, which rely on weaker van der Waals forces .
  • Steric Effects: The 2-methylpropan-1-one group may reduce crystallization efficiency compared to ethanone analogs, necessitating advanced refinement tools like SHELXL for structural validation .
  • Electronic Modulation : Thiophene and trifluoromethyl groups alter electron density, influencing reactivity in substitution or coupling reactions .

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